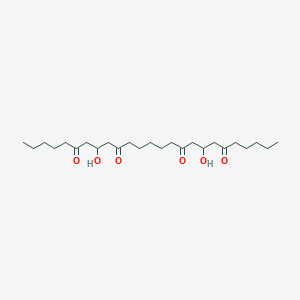
N,N'-bis(2-hydroxyphenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-hydroxyphenyl)propanediamide is a chemical compound known for its chelating properties. It is structurally characterized by two hydroxyphenyl groups attached to a propanediamide backbone. This compound is of interest in various fields due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxyphenyl)propanediamide typically involves the reaction of 2-hydroxybenzaldehyde with propanediamine under controlled conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of N,N’-bis(2-hydroxyphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2-hydroxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution .
Applications De Recherche Scientifique
N,N’-bis(2-hydroxyphenyl)propanediamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N’-bis(2-hydroxyphenyl)propanediamide primarily involves its ability to chelate metal ions. The hydroxyphenyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteinases by depriving them of the necessary metal ions required for their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid): Similar in structure but contains acetic acid groups instead of the propanediamide backbone.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-bis(2-hydroxyphenyl)propanediamide is unique due to its specific structure that allows for strong chelation with metal ions, making it particularly effective in applications requiring metal ion sequestration. Its ability to inhibit metalloproteinases also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
84755-34-0 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
N,N'-bis(2-hydroxyphenyl)propanediamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21) |
Clé InChI |
HFXZIXZPIABOKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


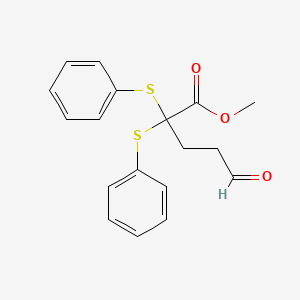
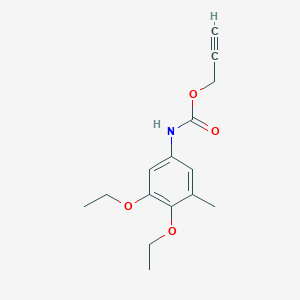
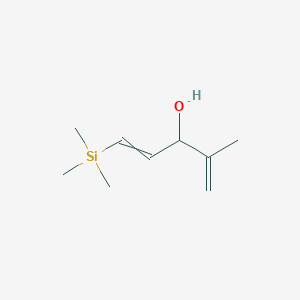
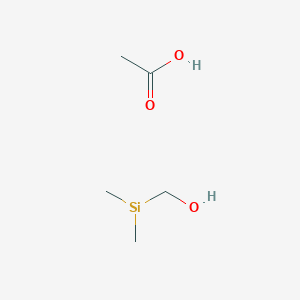
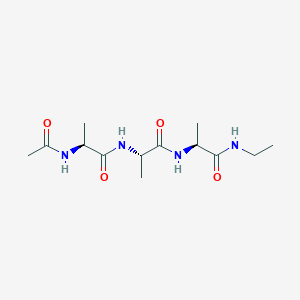
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
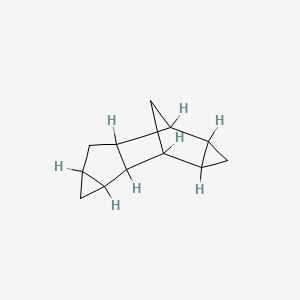

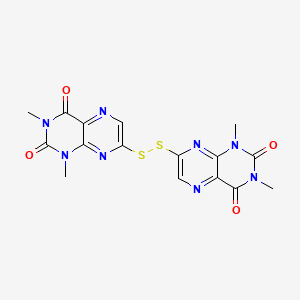
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
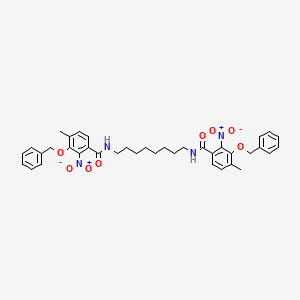
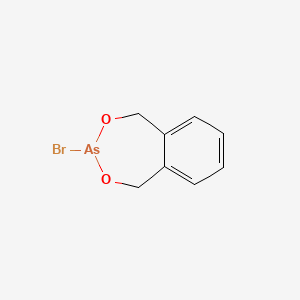
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
